molecular formula C13H21N3O2 B7504364 N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

Cat. No.: B7504364
M. Wt: 251.32 g/mol
InChI Key: NYAINXMXZBRMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research. This compound belongs to the class of pyridazines, which are known for their diverse biological activities. CPP-115 has shown promising results in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide acts by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound leads to an increase in the levels of GABA in the brain, which results in the suppression of neuronal activity. This mechanism of action makes this compound a promising therapeutic agent for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which results in the suppression of neuronal activity. This leads to a reduction in the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is its selectivity towards GABA-AT. This makes it a potent and specific inhibitor of GABA-AT, without affecting other enzymes in the brain. However, one of the limitations of this compound is its poor water solubility, which makes it difficult to administer in vivo. This can be overcome by the use of prodrug formulations or by the development of more water-soluble analogs.

Future Directions

There are several future directions for the research on N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One of the areas of interest is the development of more water-soluble analogs of this compound, which can be administered more easily in vivo. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia, can be explored. Finally, the development of this compound as a clinical drug for the treatment of epilepsy and anxiety disorders is another important direction for future research.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in the treatment of various neurological disorders. Its selective inhibition of GABA-AT and subsequent increase in GABA levels in the brain make it a potent therapeutic agent. Although there are limitations to its use, such as its poor water solubility, the future directions for research on this compound are promising. With further investigation, this compound has the potential to become a valuable clinical drug for the treatment of neurological disorders.

Synthesis Methods

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is synthesized by the reaction of cyclohexyl isocyanate with 4,5-dihydro-2-oxo-1H-pyridazine-3-carboxylic acid followed by N,N-dimethylformamide (DMF) and triethylamine. The resulting compound is then purified by column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT by this compound leads to increased levels of GABA in the brain, which in turn results in the suppression of neuronal activity.

Properties

IUPAC Name

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)13(18)11-8-9-12(17)16(2)14-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAINXMXZBRMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.